molecular formula C20H18Br3N3O3 B5144029 N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide

Cat. No.: B5144029
M. Wt: 588.1 g/mol
InChI Key: NQVXQQBYTPBBLT-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide is a complex organic compound that belongs to the class of indole derivatives.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br3N3O3/c1-9(2)16-13(22)6-10(3)17(23)19(16)29-8-15(27)25-26-18-12-7-11(21)4-5-14(12)24-20(18)28/h4-7,9,24,28H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVXQQBYTPBBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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